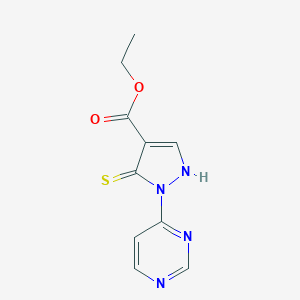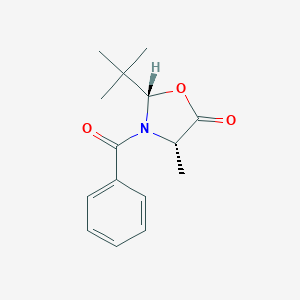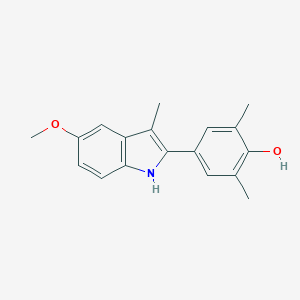
(N-Benzyl-N-(2-pyridyl)aminoethyl)trimethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(N-Benzyl-N-(2-pyridyl)aminoethyl)trimethylammonium iodide, commonly known as BPEI, is a cationic polymer that has gained significant attention in recent years due to its potential applications in various scientific research fields.
科学研究应用
BPEI has a wide range of scientific research applications, including gene delivery, drug delivery, and tissue engineering. As a cationic polymer, BPEI can form complexes with negatively charged molecules such as DNA and RNA, allowing for efficient gene delivery into cells. BPEI can also be used as a carrier for drug delivery, allowing for targeted delivery of drugs to specific cells or tissues. In tissue engineering, BPEI can be used as a scaffold material to support cell growth and tissue regeneration.
作用机制
The mechanism of action of BPEI is based on its cationic nature. BPEI can interact with negatively charged molecules such as DNA and RNA through electrostatic interactions, forming complexes that can enter cells through endocytosis. Once inside the cell, the BPEI complex can release its cargo, allowing for gene or drug delivery.
生化和生理效应
BPEI has been shown to have low cytotoxicity and can be used in a variety of cell types. However, high concentrations of BPEI can lead to cell death and should be used with caution. BPEI has also been shown to induce an inflammatory response in vivo, which can be a limitation for certain applications.
实验室实验的优点和局限性
One advantage of BPEI is its ability to efficiently deliver genes and drugs into cells. BPEI is also relatively easy to synthesize and can be easily modified to suit specific applications. However, BPEI can be cytotoxic at high concentrations and can induce an inflammatory response, which can limit its use in certain applications.
未来方向
There are several future directions for BPEI research. One area of interest is the development of BPEI-based gene and drug delivery systems that can target specific cells or tissues. Another area of interest is the use of BPEI in tissue engineering, where it can be used as a scaffold material to support cell growth and tissue regeneration. Additionally, the development of BPEI-based materials with improved biocompatibility and reduced toxicity is an area of ongoing research.
In conclusion, BPEI is a cationic polymer with a wide range of scientific research applications. Its ability to efficiently deliver genes and drugs into cells, as well as its potential use in tissue engineering, make it an attractive option for researchers. However, its cytotoxicity and ability to induce an inflammatory response should be taken into consideration when designing experiments. Ongoing research into the development of BPEI-based materials with improved biocompatibility and reduced toxicity will continue to expand the potential applications of this versatile polymer.
合成方法
BPEI is synthesized through a reaction between benzyl chloride, 2-vinylpyridine, and trimethylamine in anhydrous toluene. The resulting product is then purified through precipitation and filtration. The synthesis of BPEI is relatively simple and can be easily scaled up, making it a cost-effective option for scientific research.
属性
CAS 编号 |
102571-41-5 |
|---|---|
产品名称 |
(N-Benzyl-N-(2-pyridyl)aminoethyl)trimethylammonium iodide |
分子式 |
C17H24IN3 |
分子量 |
397.3 g/mol |
IUPAC 名称 |
2-[benzyl(pyridin-2-yl)amino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C17H24N3.HI/c1-20(2,3)14-13-19(17-11-7-8-12-18-17)15-16-9-5-4-6-10-16;/h4-12H,13-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
MWSTXUREAHYMLX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.[I-] |
规范 SMILES |
C[N+](C)(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.[I-] |
同义词 |
(N-Benzyl-N-(2-pyridyl)aminoethyl)trimethylammonium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
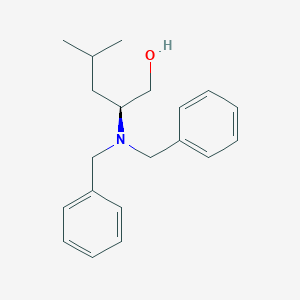
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
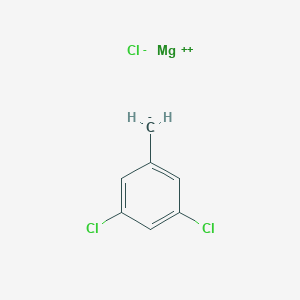
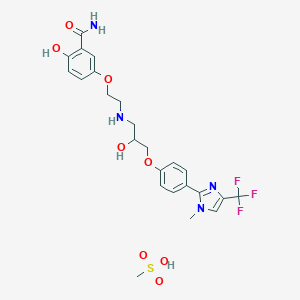
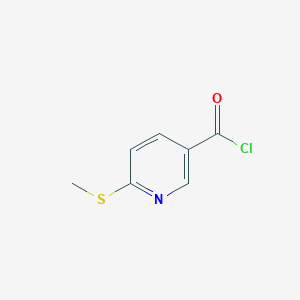
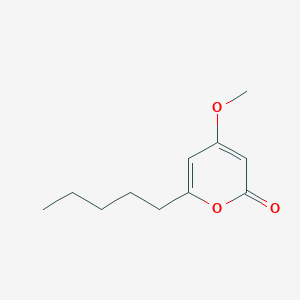
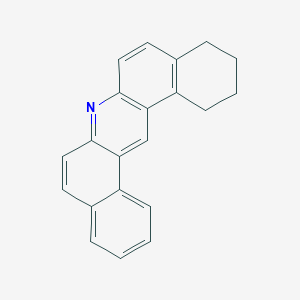
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
